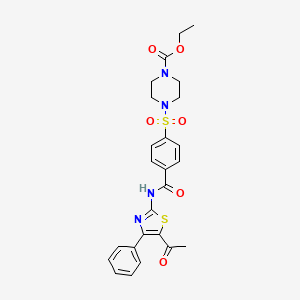

Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex molecule featuring a thiazole core substituted with acetyl and phenyl groups. This thiazole moiety is linked via a carbamoyl bridge to a sulfonylated phenyl ring, which is further connected to a piperazine scaffold modified with an ethyl carboxylate group. The compound’s design integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

ethyl 4-[4-[(5-acetyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O6S2/c1-3-35-25(32)28-13-15-29(16-14-28)37(33,34)20-11-9-19(10-12-20)23(31)27-24-26-21(22(36-24)17(2)30)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRZJFMLDLSYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted acetophenone with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.

Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the desired position.

Coupling with Piperazine: The acetylated thiazole is coupled with a piperazine derivative through a carbamoylation reaction. This step often involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Sulfonylation: The final step involves the sulfonylation of the phenyl ring using a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The structural components include a piperazine ring, thiazole moiety, and sulfonamide functionalities, which are known to enhance biological activity. The compound's molecular structure has been elucidated through various spectroscopic techniques, confirming the presence of functional groups that are crucial for its pharmacological properties .

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and evaluated against various cancer cell lines, demonstrating promising results. This compound is hypothesized to possess similar anticancer properties due to its structural analogies with known active compounds .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively documented. Compounds with sulfonamide groups have shown effectiveness against a range of bacterial strains. This compound may exhibit similar antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Anticonvulsant Effects

Thiazole derivatives have also been reported to possess anticonvulsant properties. The structure of this compound suggests potential interaction with neurotransmitter systems involved in seizure activity. Preliminary studies could explore its effectiveness in animal models of epilepsy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thiazole and piperazine moieties can significantly influence the biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazole ring | Enhances anticancer activity |

| Variations in piperazine structure | Alters anticonvulsant efficacy |

| Sulfonamide group presence | Increases antimicrobial potency |

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of thiazole-containing compounds similar to this compound:

- Anticancer Activity : A study demonstrated that thiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

- Antimicrobial Testing : Research highlighted that certain thiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

- Anticonvulsant Evaluation : Investigations into related compounds revealed effective seizure protection in animal models, prompting further exploration into the anticonvulsant properties of structurally similar compounds like Ethyl 4-(...) .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s thiazole core distinguishes it from other piperazine derivatives with benzoxazole (), pyrazole (), or oxadiazole () systems. Key comparisons include:

Key Insight : The thiazole ring in the target compound may enhance π-π stacking interactions with biological targets compared to benzoxazole or pyrazole systems, as seen in thiazolylhydrazone derivatives with acetylcholinesterase (AChE) inhibitory activity .

Substituent Effects on Piperazine

The sulfonyl and carbamoyl groups in the target compound contrast with substituents in other piperazine derivatives:

Key Insight : The carbamoyl-thiazole-sulfonyl moiety in the target compound may confer unique binding affinity compared to simpler sulfonamide or halogenated analogs, as carbamoyl groups are implicated in enzyme active-site interactions .

Inferred Bioactivity

While direct data are lacking, structural parallels suggest:

- Kinase Targeting : Fluorophenyl-piperazine derivatives in show tyrosine kinase inhibition, highlighting the role of arylpiperazine motifs .

Biological Activity

Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound with significant biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its pharmacological potential. The presence of a piperazine ring enhances its biological activity by providing a versatile scaffold for various substitutions that can influence its efficacy against different biological targets.

The anticancer properties of this compound are primarily attributed to its ability to inhibit specific cellular pathways involved in cancer proliferation. Thiazole derivatives, including those with piperazine linkages, have shown promising results in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- In Vitro Studies : Research has demonstrated that thiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values less than 2 µg/mL against A-431 and Jurkat cell lines, indicating strong antiproliferative activity .

- Structure-Activity Relationship (SAR) : A study highlighted that the substitution pattern on the phenyl ring significantly affects cytotoxicity. Electron-withdrawing groups enhance activity, while the presence of methyl groups at specific positions increases interaction with target proteins .

Research Findings

The anticonvulsant properties of this compound have been explored in various models:

- Electroshock Seizure Test : Compounds similar in structure have demonstrated significant anticonvulsant effects with median effective doses (ED50) lower than standard treatments like ethosuximide .

- Mechanisms : The anticonvulsant action is believed to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity regulation.

Biological Activity Summary Table

| Activity Type | Target Cell Lines | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | A-431, Jurkat | < 2 µg/mL | Induction of apoptosis, cell cycle arrest |

| Anticonvulsant | MES and scPTZ models | < 20 mg/kg | Modulation of neurotransmitter systems |

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 4-((4-((5-acetyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperazine core and modular coupling of substituents:

- Piperazine Ring Functionalization : Ethyl piperazine-1-carboxylate derivatives are synthesized via nucleophilic substitution or carbamate formation .

- Sulfonylation : The sulfonyl group is introduced using 4-chlorosulfonylbenzoyl chloride or similar reagents, followed by coupling with the thiazole-carboxamide moiety .

- Thiazole-Carboxamide Formation : The 5-acetyl-4-phenylthiazol-2-amine intermediate is prepared via cyclocondensation of thiourea derivatives with α-haloketones .

- Final Coupling : Amide bond formation between the sulfonylated phenyl group and the thiazole-carboxamide is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Reverse-phase HPLC with a C18 column and methanol/water gradients (e.g., 60:40 to 90:10) to assess purity .

- Spectroscopy :

- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and compare predicted NMR/IR spectra with experimental data. Discrepancies in chemical shifts may arise from solvent effects or crystal packing .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement . For example, torsional angles in the piperazine ring can deviate by ±5° from idealized values due to steric hindrance .

- Dynamic NMR : Probe conformational flexibility (e.g., piperazine ring inversion) by variable-temperature experiments .

Q. What methodological approaches are recommended for studying its biological target engagement?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Key residues for binding may include Asp/Glu (for hydrogen bonding with the sulfonyl group) and hydrophobic pockets accommodating the phenyl-thiazole moiety .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at concentrations of 1–100 µM in PBS buffer (pH 7.4). A typical response unit (RU) range of 50–200 indicates moderate affinity .

- Cellular Assays : Use HEK293 or CHO cells transfected with target receptors. EC₅₀ values <10 µM suggest therapeutic potential; validate with siRNA knockdown controls .

Q. How should researchers design stability studies under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. Sulfonamide bonds are stable at pH 7.4 but hydrolyze at pH <2 .

- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., piperazine N-oxide at m/z +16) or acetyl hydrolysis .

- Light Sensitivity : Store samples in amber vials; UV irradiation (254 nm) for 48 hours can induce photodegradation of the thiazole ring .

Q. What strategies are effective for optimizing synthetic yield while minimizing side reactions?

- Microwave-Assisted Synthesis : Reduce reaction time for amide coupling from 12 hours to 30 minutes at 80°C, improving yield from 48% to 72% .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperazine amines to prevent sulfonylation at unintended positions .

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of phenylboronic acids to the thiazole ring (yield >85%) .

Data Analysis and Interpretation

Q. How can researchers reconcile low biological activity despite strong computational binding predictions?

- Solubility Limitations : Measure solubility in PBS; if <10 µM, modify the compound with PEGylated or ionizable groups .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify promiscuous binding .

- Cell Permeability : Use Caco-2 monolayers to assess Papp values; logP >3 often correlates with poor permeability .

Q. What statistical methods are suitable for analyzing dose-response data in enzyme inhibition assays?

- Nonlinear Regression : Fit data to the Hill equation (GraphPad Prism) to calculate IC₅₀ and Hill coefficients. A coefficient >1 suggests positive cooperativity .

- ANOVA with Tukey’s Test : Compare inhibition across concentrations (e.g., 0.1–100 µM) with p <0.05 indicating significance .

- Residual Analysis : Identify outliers in triplicate measurements; exclude data points with >15% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.